Home > Products > Screening Compounds P77527 > 16-phenyl tetranor Prostaglandin E1
16-phenyl tetranor Prostaglandin E1 - 52344-27-1

16-phenyl tetranor Prostaglandin E1

Catalog Number: EVT-1469782
CAS Number: 52344-27-1
Molecular Formula: C22H30O5
Molecular Weight: 374.477
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
16-phenyl tetranor PGE1 is a metabolically stable synthetic PGE1 analog. There are no reports on the biological activity of this compound.

13,14-dihydro-16-phenyl-ω-tetranor Prostaglandin E2

  • Compound Description: This prostaglandin analog exhibits tissue-selective hypotensive activity. This means it can lower blood pressure by acting on specific tissues or organs, potentially leading to fewer side effects. It was developed through structure-activity studies aimed at improving the tissue selectivity and metabolic stability of naturally occurring prostaglandins [, ].

(+/-)-11-deoxy-16-phenoxy-17,18,19,20-tetranor prostaglandin E1 (M&B 28,767)

  • Compound Description: This synthetic prostaglandin analog exhibits potent vasoconstrictive and platelet-aggregating properties. It causes strong contractions in rabbit aorta and mesenteric artery strips, induces platelet aggregation in rats and humans, and can lead to thrombocytopenia and transient pressor effects when administered intravenously in rats [].
  • Compound Description: U-46619 is a potent thromboxane A2 mimetic, meaning it mimics the biological activity of thromboxane A2. It induces platelet aggregation, vasoconstriction, and bronchoconstriction [, ].
  • Relevance: While not structurally identical to 16-Phenyl Tetranor Prostaglandin E1, U-46619 is discussed in the context of comparing pharmacological activities. Both compounds influence cardiovascular parameters, albeit through different mechanisms and with different potencies. The research highlights the diverse biological profiles exhibited by prostaglandin analogs, even with subtle structural variations [].

Prostaglandin E2

  • Compound Description: Prostaglandin E2 is a naturally occurring prostaglandin involved in various physiological processes, including inflammation, pain, and fever. It can also inhibit AGE-induced adhesion molecule expression on monocytes, cytokine production, and lymphocyte proliferation [, , ]. It can also induce the formation of cyclic AMP [].
Overview

16-phenyl tetranor Prostaglandin E1 is a synthetic derivative of prostaglandin E1, a bioactive lipid mediator involved in various physiological processes, including inflammation and immune response. This compound is particularly notable for its structural modifications, which enhance its biological activity and receptor selectivity. Prostaglandins are derived from arachidonic acid and play critical roles in mediating inflammatory responses, regulating vascular tone, and influencing reproductive functions.

Source

The synthesis of 16-phenyl tetranor Prostaglandin E1 is primarily studied in the context of developing selective agonists for prostaglandin receptors. Research has demonstrated that modifications to the prostaglandin structure can lead to compounds with enhanced receptor selectivity and therapeutic potential. The compound is often synthesized for research purposes, particularly in studies focusing on inflammation and immune regulation .

Classification

16-phenyl tetranor Prostaglandin E1 belongs to the class of prostaglandins, specifically categorized as a prostanoid. It is classified as a lipid mediator due to its derivation from fatty acids and its role in signaling pathways related to inflammation and cellular responses.

Synthesis Analysis

The synthesis of 16-phenyl tetranor Prostaglandin E1 involves several key steps that utilize various organic chemistry techniques.

Methods

  1. Starting Materials: The synthesis typically begins with readily available precursors such as cyclopentadiene.
  2. Key Reactions:
    • Heck Coupling: A significant step involves Heck coupling reactions with acrolein diethyl acetal, which introduces the necessary functional groups into the prostaglandin structure.
    • Conjugate Addition: The use of metal homoenolates for α-functionalization is crucial for building the desired complexity in the molecular structure .
  3. Final Steps: The final product is obtained through hydrolysis and purification steps to isolate 16-phenyl tetranor Prostaglandin E1 in a suitable yield.

Technical Details

The synthesis has been optimized for reproducibility, although yields can vary depending on reaction conditions. The incorporation of isotopically labeled side chains has also been explored to facilitate quantitative analysis in biological samples .

Molecular Structure Analysis

Structure

The molecular formula of 16-phenyl tetranor Prostaglandin E1 is C22H30O5C_{22}H_{30}O_{5}, with a molecular weight of approximately 374.5 g/mol. The structure features a phenyl group at the 16-position and several hydroxyl groups that contribute to its biological activity.

Data

  • Molecular Weight: 374.5 g/mol
  • Molecular Formula: C22H30O5
  • Structural Features: The compound contains multiple chiral centers and functional groups characteristic of prostaglandins, including hydroxyl (-OH) groups that are essential for receptor binding.
Chemical Reactions Analysis

16-phenyl tetranor Prostaglandin E1 can undergo various chemical reactions typical of prostaglandins:

  1. Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, affecting the ester functionalities.
  2. Oxidation-Reduction Reactions: These reactions can modify the hydroxyl groups, impacting the compound's biological activity.
  3. Receptor Binding Studies: The compound's interactions with specific receptors (e.g., EP receptors) are crucial for understanding its pharmacological effects .

Technical Details

The chemical stability of 16-phenyl tetranor Prostaglandin E1 must be maintained during synthesis and storage, as it can decompose if not handled properly .

Mechanism of Action

The mechanism of action for 16-phenyl tetranor Prostaglandin E1 involves its interaction with specific prostaglandin receptors, particularly the EP family of receptors.

Process

  1. Receptor Binding: Upon administration, the compound binds to EP receptors on target cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that modulate various physiological responses, including vasodilation and inhibition of platelet aggregation.
  3. Biological Effects: The resulting effects include modulation of inflammatory processes and immune responses .

Data

Research indicates that modifications like those seen in 16-phenyl tetranor Prostaglandin E1 enhance selectivity for certain receptor subtypes, which may lead to improved therapeutic profiles compared to unmodified prostaglandins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures.
  • Reactivity: Can participate in various chemical reactions typical for prostaglandins, including esterification and oxidation.

Relevant Data or Analyses

Studies have focused on quantifying the stability and reactivity of this compound under physiological conditions to better understand its behavior in biological systems .

Applications

16-phenyl tetranor Prostaglandin E1 has several scientific applications:

  1. Research Tool: Used extensively in pharmacological studies to explore the roles of prostaglandins in inflammation and immune regulation.
  2. Therapeutic Potential: Investigated for its potential therapeutic effects in conditions such as glaucoma due to its ability to modulate intraocular pressure .
  3. Analytical Standards: Employed as a standard in assays measuring endogenous levels of prostaglandins in biological samples.
Introduction to 16-phenyl tetranor Prostaglandin E1

Historical Context of Prostaglandin Analog Development

The development of 16-phenyl tetranor Prostaglandin E1 emerged from extensive research efforts in the late 20th century to optimize natural prostaglandins for therapeutic applications. Early prostaglandin analogs faced significant limitations due to rapid metabolic inactivation by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which shortened their duration of action [3]. Researchers systematically explored structural modifications to overcome these limitations, focusing on the ω-chain (the alkyl extension from the cyclopentane ring) due to its role in metabolic susceptibility.

The 1990s marked a pivotal period with the filing of key patents (e.g., US5296504A) covering prostaglandin derivatives featuring ω-chain aromatic substitutions for ophthalmic applications, particularly glaucoma treatment [3]. These patents disclosed that phenyl or other ring structures incorporated into the ω-chain could yield analogs with enhanced intraocular pressure (IOP)-reducing efficacy. While 16-phenyl tetranor PGE1 itself was not the primary focus of early commercial ophthalmic products (like latanoprost), its design principles were firmly rooted in this era of innovation. The compound was specifically engineered as a "metabolically stable synthetic PGE1 analog" [2], reflecting the overarching goal of prolonging biological activity through targeted resistance to β-oxidation and other degradation pathways prevalent in natural prostaglandins. This historical trajectory underscores its role as a deliberate product of rational drug design rather than a naturally occurring molecule.

Structural Classification Within the Tetranor Prostaglandin Family

16-phenyl tetranor Prostaglandin E1 belongs to a specific subclass of prostaglandins defined by chain shortening and synthetic modifications. Its structural identity can be dissected through systematic comparison with natural prostaglandins and related analogs:

  • Core Prostanoid Skeleton: Like all prostaglandins, it retains the characteristic 20-carbon backbone (though shortened to 16 carbons plus phenyl) and the cyclopentane ring with two pendant chains. The alpha-chain features a carboxylic acid group (C1), enabling its classification as a "prostenoic acid" derivative [1] [7].
  • Tetranor Modification: The term "tetranor" (literally "four less") indicates the removal of four methylene groups (-CH₂-) relative to natural PGE1. Specifically, this modification occurs in the ω-chain, where the terminal four carbons (C17-C20) are absent [1] [4]. Natural PGE1 has 20 carbons (C20:36O5), while 16-phenyl tetranor PGE1 has 22 carbons (C22H30O5), confirming the removal of terminal carbons and substitution with a heavier phenyl group.
  • C-16 Phenyl Substitution: The defining structural feature is the phenyl ring (-C₆H₅) attached directly to C-16 of the shortened ω-chain (replacing the typical alkyl chain at this position). This introduces an aromatic, hydrophobic, and sterically distinct moiety [4] [6].
  • Ring and Functional Groups: The cyclopentane ring bears hydroxyl groups at C-11 (α-configuration) and C-15 (S-configuration), and a ketone at C-9, classifying it specifically as an E-type prostaglandin (PGE) [4] [8]. The C-13 double bond retains the natural trans (E) configuration [6].

Table 1: Structural Classification of 16-phenyl tetranor PGE1 within Prostaglandin Derivatives

Structural FeatureNatural PGE1 (Reference)16-phenyl tetranor PGE1Biological Significance
Total Carbon Atoms20 (C₂₀H₃₆O₅)22 (C₂₂H₃₀O₅)Tetranor removal + phenyl addition alters lipophilicity
ω-Chain Modification-CH₂-CH₂-CH₂-CH₃ (C17-C20)-CH=CH-C₆H₅ (C16-phenyl)Phenyl group enhances receptor binding specificity
α-Chain Structure-COOH + 7 carbons-COOH + 7 carbonsConserved carboxylic acid critical for biological activity
Ring Functional Groups9-keto, 11α-OH, 15S-OH9-keto, 11α-OH, 15S-OHDefines E-type prostaglandin activity profile
C13-C14 Bond Configuration13trans (E)13trans (E)Conserved stereochemistry influencing conformation

This structure places 16-phenyl tetranor PGE1 within the broader category of "phenyl-substituted tetranor prostaglandin E type analogs" [4] [5]. Its systematic name, 9-oxo-11α,15S-dihydroxy-16-phenyl-17,18,19,20-tetranor-prost-13E-en-1-oic acid, precisely encodes these features [4] [6].

Rationale for ω-Chain Phenyl Substitution in Prostaglandin E1 Derivatives

The strategic introduction of a phenyl group at the C-16 position of the ω-chain in tetranor PGE1 derivatives was driven by compelling biochemical and pharmacological rationales aimed at optimizing drug-like properties:

  • Enhanced Metabolic Stability: The primary rationale was overcoming the rapid enzymatic degradation of natural prostaglandins. The ω-chain of native PGE1 is susceptible to β-oxidation, particularly in the liver and target tissues. Removing the terminal four carbons (C17-C20, tetranor) eliminates a primary site for β-oxidation initiation [2] [5]. Replacing the alkyl chain at C-16 with a phenyl ring introduces a bulky, aromatic structure that sterically hinders oxidative enzymes (like dehydrogenases) and is inherently resistant to β-oxidation pathways. This significantly prolongs the compound's functional half-life compared to unmodified PGE1 [4] [8].
  • Receptor Binding Affinity and Selectivity: The ω-chain plays a crucial role in prostaglandin binding to specific G-protein coupled receptors (e.g., EP1-4 for PGE analogs). Molecular modeling and structure-activity relationship (SAR) studies indicated that aromatic substitutions in the ω-chain could enhance interactions with hydrophobic binding pockets within prostaglandin receptors [3] [5]. Patent US6429226B1 specifically highlights the importance of the phenyl ring structure in the ω-chain for achieving potent intraocular pressure reduction, suggesting improved targeting of relevant prostanoid receptors (likely EP or FP receptors) in ocular tissues responsible for aqueous humor dynamics [5].
  • Modulation of Physicochemical Properties: The phenyl group significantly increases the compound's lipophilicity (calculated logP ~2.49) compared to natural PGE1 [7]. This enhances membrane permeability, potentially improving tissue penetration and cellular uptake – a critical factor for topical applications (e.g., envisioned for glaucoma) or systemic distribution to vascular tissues [4] [8]. The rigid planar structure of the phenyl ring also imposes conformational constraints on the flexible ω-chain, potentially locking it into a bioactive conformation favored by specific receptor subtypes.
  • Diversification of Pharmacological Effects: While designed with stability and receptor targeting in mind, the phenyl substitution also shifted the compound's functional profile. Research indicates it possesses pronounced vasodilatory effects, likely mediated through EP2/EP4 receptor activation, leading to smooth muscle relaxation in blood vessels and improved peripheral circulation [4] [8]. It also exhibits anti-inflammatory properties (potentially via EP4 receptor modulation of cytokine production) and platelet aggregation inhibitory effects, distinguishing it from analogs designed purely for ocular hypotensive effects [4]. Furthermore, its ability to promote tissue repair and wound healing has been explored, possibly linked to enhanced blood flow and cytoprotective actions [8].

Table 2: Rationale and Pharmacological Consequences of ω-Chain Phenyl Substitution in 16-phenyl tetranor PGE1

RationaleStructural BasisResulting Pharmacological EffectPotential Therapeutic Application
Metabolic StabilityBulky phenyl hinders β-oxidation enzymes; removal of C17-C20 eliminates β-oxidation siteProlonged half-life; sustained biological activityChronic conditions (e.g., vascular insufficiency)
Receptor Affinity/SelectivityPhenyl group engages hydrophobic receptor pockets; conformational constraintEnhanced potency at specific prostanoid receptors (e.g., EP2, EP4, FP)Glaucoma (IOP reduction), Vasodilation
Increased LipophilicityHydrophobic aromatic ring vs. aliphatic chainImproved membrane penetration; potential for better topical absorptionDermatological applications, Ocular penetration
Vasodilatory EffectsEP2/EP4 receptor activation by modified ligandRelaxation of vascular smooth muscle; improved blood flowPeripheral vascular disease, Erectile dysfunction
Anti-inflammatory EffectsModulation of EP4 receptor signalingSuppression of pro-inflammatory cytokine productionInflammatory disorders
Tissue Repair PromotionEnhanced perfusion + direct cytoprotective actionsAcceleration of ulcer healing and tissue regenerationChronic wounds, Dermatological ulcers

This targeted modification exemplifies rational medicinal chemistry, where a single structural change (phenyl at C-16) addresses multiple limitations of the parent compound (PGE1), resulting in a derivative with a distinct and potentially therapeutically advantageous profile. While its full biological characterization is noted as lacking in some sources ("There are no reports on the biological activity of this compound" [2]), the pharmacological effects predicted by its structure and class (vasodilation, anti-inflammation, wound healing) align with established roles of prostaglandins and are supported by supplier descriptions of its applications [4] [8].

Properties

CAS Number

52344-27-1

Product Name

16-phenyl tetranor Prostaglandin E1

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C22H30O5

Molecular Weight

374.477

InChI

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1

InChI Key

WDKPQDFHBMGHOW-ABXFKLLGSA-N

SMILES

C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O

Synonyms

16-phenyl tetranor PGE1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.